molecular formula C12H17NOS B13066744 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one

2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one

Cat. No.: B13066744
M. Wt: 223.34 g/mol
InChI Key: AHHKZZXCCAZWPH-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1-(thiophen-2-yl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a piperidin-2-yl group at position 2 and a thiophen-2-yl group at position 1. The compound’s structure combines heterocyclic moieties (piperidine and thiophene), which are common in bioactive molecules.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-piperidin-2-yl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C12H17NOS/c1-9(10-5-2-3-7-13-10)12(14)11-6-4-8-15-11/h4,6,8-10,13H,2-3,5,7H2,1H3

InChI Key

AHHKZZXCCAZWPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)C(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Propanone Chain Formation: The final step involves the formation of the propanone chain, which can be achieved through various methods, including aldol condensation or direct ketone formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents. Its structural components are believed to influence biological activity, making it a candidate for further research in drug discovery.

Case Study: Antidepressant Activity
Research has shown that derivatives of piperidine compounds exhibit antidepressant effects by modulating neurotransmitter systems. A study indicated that analogs of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one may possess similar properties, warranting further exploration into their efficacy and mechanism of action .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic products. Its ability to enhance skin penetration and stability in formulations is particularly noteworthy.

Case Study: Skin Care Products
A study on the formulation of topical applications highlighted the importance of compounds like this compound in enhancing the bioavailability of active ingredients. The compound can be integrated into emulsions to improve moisturizing effects and skin compatibility .

Data Table: Comparative Analysis of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntidepressant effectsStudy on piperidine derivatives
Cosmetic FormulationsEnhanced skin penetrationResearch on topical formulations
Drug DiscoveryNovel therapeutic agentsInvestigation into pharmacological properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 2-(piperidin-2-yl)-1-(thiophen-2-yl)propan-1-one with related compounds:

Compound Name Substituent at C1 Substituent at C2 Molecular Weight (g/mol) Calculated LogP Reported Activity
This compound Thiophen-2-yl Piperidin-2-yl 249.36 2.8 Research compound (unreported)
2-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl Piperidin-1-yl 249.36 2.9 Analgesic potential in ibuprofen hybrids
3-Methylmethcathinone (3-MMC) 3-Methylphenyl Methylamino 177.23 2.1 Stimulant (Schedule I)
Ethylphenidate Phenyl (piperidin-2-yl) Ethoxycarbonyl 277.35 2.8 CNS stimulant
1-(Thiophen-2-yl)propan-1-one Thiophen-2-yl Hydrogen 154.22 1.5 Synthetic intermediate

Key Observations:

  • Piperidin-1-yl derivatives are more common in analgesics (e.g., ibuprofen hybrids) .
  • Thiophene vs. Phenyl Substitution : Thiophene-containing compounds (e.g., the target compound) exhibit distinct electronic profiles compared to phenyl-substituted analogs (e.g., 3-MMC). Thiophene’s sulfur atom may enhance metabolic stability but reduce CNS penetration compared to phenyl groups .
  • Amino vs. Piperidine Substituents: 3-MMC and ethylphenidate feature amino/ethoxycarbonyl groups at C2, contributing to stimulant activity via monoamine transporter inhibition. In contrast, the piperidine moiety in the target compound may modulate selectivity for non-CNS targets .

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: Structural similarities to Schedule I substances like 3-MMC and ethylphenidate suggest the target compound could exhibit stimulant or entactogen effects. However, the piperidin-2-yl group may reduce CNS activity compared to primary amines (e.g., 3-MMC) .
  • This contrasts with phenyl-substituted cathinones (e.g., 3-MMC), which undergo N-demethylation and β-keto reduction .

Biological Activity

2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one, also known by its CAS number 1866916-79-1, is a compound that has garnered interest in various fields of pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and receptor interactions based on diverse sources.

The molecular formula for this compound is C12H17NOSC_{12}H_{17}NOS with a molecular weight of 223.34 g/mol. Its structure includes a piperidine ring and a thiophene moiety, which are often associated with diverse biological activities.

PropertyValue
CAS Number1866916-79-1
Molecular FormulaC₁₂H₁₇NOS
Molecular Weight223.34 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiophene have shown significant activity against various pathogens. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound 7b0.22 - 0.25Staphylococcus epidermidis

These findings suggest that modifications to the thiophene and piperidine structures can enhance antimicrobial efficacy.

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in several studies. The hemolytic activity was found to be low, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin compared to standard cytotoxic agents like Triton X-100 . Moreover, the compound exhibited non-cytotoxicity with IC50 values greater than 60 μM, suggesting that it may be safe for further development in therapeutic applications.

Receptor Interactions

Research has indicated that compounds with similar structures may interact with various receptors, including dopamine receptors. For instance, studies on related compounds have shown that they can act as selective agonists or antagonists at dopamine receptor subtypes, which are crucial for treating neurological disorders .

Table: Receptor Binding Affinities

CompoundReceptor TypeEC50 (nM)Activity
Compound AD3R710Agonist
Compound BD2R>100,000Inactive

These interactions highlight the potential for developing new therapeutic agents targeting neurological pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiophene-based derivatives, which included piperidine substitutions similar to this compound. The study found that these compounds displayed significant antibacterial properties and low cytotoxicity, making them promising candidates for further pharmacological exploration .

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